(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2R)-1-methoxy-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)4-3-5(8)7(4)11-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMIFYAMICNJE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as an amino acid derivative.
Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents like triphosgene or phosgene in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyazetidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyazetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives.
Industrial Applications: The compound finds use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with structural similarity.
4-Oxoazetidine-2-carboxylic acid: A related compound with a similar oxo group.
Methyl 4-oxoazetidine-2-carboxylate: A non-chiral analog.
Uniqueness: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is unique due to its chiral nature and the presence of both methoxy and oxo functional groups
Biological Activity
(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate (CAS No. 108550-47-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which contributes to its unique chemical reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 171.17 g/mol. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable scaffold in drug development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate enzyme activities or receptor interactions, leading to therapeutic effects. Specifically, its interaction with enzymes involved in metabolic pathways could influence cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has also been investigated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with colorectal and ovarian cancers. The mechanism appears to involve the activation of caspases, leading to programmed cell death.
TRPM8 Antagonism
Recent research has identified this compound as a potential antagonist of the TRPM8 ion channel, which is implicated in pain sensation and thermoregulation. Electrophysiological assays have confirmed its antagonistic effects, indicating a possible role in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or substituents on the carboxylate group can significantly alter its efficacy and selectivity for biological targets.
| Modification | Biological Activity | Notes |
|---|---|---|
| Methyl group on nitrogen | Increased potency | Enhances binding affinity to TRPM8 |
| Hydroxyl substitution | Reduced toxicity | Improves safety profile |
| Alkyl chain extension | Broader spectrum | Enhances antimicrobial activity |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics.
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against human colorectal cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating considerable cytotoxicity and potential for further development as an anticancer agent .
- TRPM8 Antagonism : A recent electrophysiological study highlighted the compound's role as a TRPM8 antagonist with an IC50 value of approximately 12 µM, suggesting its potential application in pain relief therapies targeting cold-sensitive pathways .
Q & A
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate?
Enantiomeric purity can be determined using chiral HPLC or polarimetry. For HPLC, select a chiral stationary phase (e.g., amylose- or cellulose-based columns) and optimize the mobile phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Compare retention times with a racemic mixture or a known (S)-enantiomer standard. Polarimetry requires measuring specific optical rotation ([α]D) and comparing it to literature values for the (R)-configuration. Cross-validate results with nuclear magnetic resonance (NMR) using chiral shift reagents like Eu(hfc)₃ .
Q. How can researchers optimize the synthesis of this compound to minimize racemization?
Racemization during synthesis often occurs at the azetidine ring’s chiral center. To mitigate this:
- Use low-temperature conditions (<0°C) during nucleophilic substitution or esterification steps.
- Employ non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Avoid prolonged exposure to strong bases or acids.
- Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining or UV visualization .
Q. What are the key stability considerations for storing this compound?
The compound’s β-lactam (azetidinone) ring is prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers unless immediately used. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How does the stereochemical configuration ((R) vs. (S)) influence the compound’s reactivity in ring-opening reactions?
The (R)-configuration at the azetidine carbon directs nucleophilic attack to specific positions due to steric and electronic effects. For example, in aminolysis reactions, the (R)-enantiomer favors nucleophilic attack at the 4-oxo position, forming β-amino esters. Computational studies (DFT at B3LYP/6-31G* level) can predict transition-state geometries, while experimental validation via X-ray crystallography confirms regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Contradictions may arise from solvent effects or impurities. For NMR:
- Use deuterated solvents (CDCl₃ or DMSO-d₆) and ensure sample dryness.
- Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values. For IR, discrepancies in carbonyl stretches (C=O at ~1750 cm⁻¹) may indicate keto-enol tautomerism. Validate via variable-temperature NMR or UV-Vis spectroscopy .
Q. How can researchers design assays to evaluate the compound’s biological activity against penicillin-binding proteins (PBPs)?
- Target selection : Use purified PBPs (e.g., PBP2a from Staphylococcus aureus) in fluorometric assays.
- Competitive binding : Incubate the compound with Bocillin FL (fluorescent penicillin analog) and measure fluorescence quenching via plate readers.
- Kinetic analysis : Determine IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with known β-lactamase inhibitors .
Methodological Guidance
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding poses in PBPs.
- Molecular dynamics (MD) : GROMACS or AMBER for simulating stability of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore modeling : Use LigandScout to identify critical hydrogen-bond acceptors (methoxy group) and hydrophobic features (azetidine ring) .
Q. How to address low yields in multi-step syntheses involving this compound?
- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step.
- Reaction monitoring : Employ in-situ IR or LC-MS to detect side products early.
- Scale-up optimization : Use microreactors for exothermic steps (e.g., ring-closing) to improve heat dissipation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
